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Ethyl 2-(4-tert-pentylphenoxy)propanoate

Cat. No.: B4826787
CAS No.: 832740-59-7
M. Wt: 264.36 g/mol
InChI Key: JZXVHBFBHOLGQT-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Phenoxyalkanoates as Chemical Probes and Environmental Contaminants

Alkyl phenoxyalkanoates and their parent compounds, alkylphenols, are utilized in various industrial and commercial applications. Alkylphenol ethoxylates (APEs) are a prominent class of non-ionic surfactants used in detergents, paints, pesticides, and plastics. nih.govresearchgate.net The degradation of these products in the environment leads to the formation of more persistent and often more toxic metabolites, including alkylphenols like nonylphenol (NP) and octylphenol (B599344) (OP). nih.govresearchgate.net These compounds are recognized as significant environmental contaminants due to their potential to act as endocrine disruptors, mimicking natural hormones and potentially impacting the reproductive and developmental processes in wildlife and humans. nih.govpollutiontracker.orgresearchgate.net

Conversely, the structural motifs present in phenoxypropanoate esters are also of interest in the development of chemical probes. These tools are crucial in chemical biology for the identification and characterization of protein targets and cellular pathways. nih.gov The specific design of these molecules allows for the investigation of biological processes, as exemplified by the use of probes to understand the molecular targets of natural products with therapeutic potential. nih.gov

Significance of Ethyl 2-(4-tert-pentylphenoxy)propanoate within the Phenoxypropanoate Class for Scholarly Inquiry

This compound is a specific ester within the broader phenoxypropanoate family. Its chemical structure, featuring a tert-pentylphenol group linked to an ethyl propanoate moiety, suggests potential properties that warrant scientific investigation. While direct academic research on this particular compound is limited, its significance lies in its potential to contribute to the understanding of the structure-activity relationships within the phenoxypropanoate class.

The lipophilic nature imparted by the tert-pentyl group combined with the ester functionality could influence its environmental persistence, bioaccumulation potential, and interaction with biological systems. Scholarly inquiry into this compound could, therefore, provide valuable data points for models predicting the environmental fate and toxicological profiles of related substances.

Overview of Current Academic Research Trajectories for Related Compounds

Current research on related alkylphenols and their derivatives primarily follows two main trajectories:

Environmental Science and Ecotoxicology: A significant body of research focuses on the detection, quantification, and remediation of alkylphenols like nonylphenol and octylphenol in various environmental matrices, including water, sediment, and biota. nih.govpollutiontracker.org Studies are ongoing to understand their long-term ecological impacts and to develop stricter regulatory guidelines. pollutiontracker.org The focus is often on their endocrine-disrupting effects and the mechanisms by which they interfere with hormonal systems. researchgate.net

Chemical Biology and Drug Discovery: In this field, the phenoxyalkanoate scaffold is explored for its potential in designing targeted chemical probes. Researchers synthesize derivatives to investigate specific biological questions, such as identifying the protein targets of bioactive molecules. nih.gov This involves modifying the core structure to incorporate reporter tags or photoaffinity labels.

Scope and Objectives of Focused Academic Inquiry for the Compound

A focused academic inquiry into this compound would aim to fill the current knowledge gap regarding its specific properties. The primary objectives of such research would be:

To synthesize and characterize the compound to confirm its physicochemical properties.

To investigate its potential as an environmental contaminant by studying its biodegradability, bioaccumulation potential, and aquatic toxicity.

To assess its potential for endocrine-disrupting activity through in vitro and in vivo assays.

To explore its utility as a scaffold for the development of novel chemical probes by evaluating its interaction with relevant biological targets.

The following table presents key data for this compound based on available information.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₃ cymitquimica.com
Molecular Weight 264.36 g/mol cymitquimica.com
Physical State Not specified
Solubility Not specified
CAS Number Not publicly available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O3 B4826787 Ethyl 2-(4-tert-pentylphenoxy)propanoate CAS No. 832740-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-6-16(4,5)13-8-10-14(11-9-13)19-12(3)15(17)18-7-2/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVHBFBHOLGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233457
Record name Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-59-7
Record name Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Transformations

Established Methodologies for Phenoxypropanoate Ester Synthesis

The synthesis of phenoxypropanoate esters, including Ethyl 2-(4-tert-pentylphenoxy)propanoate, can be broadly categorized into two primary strategies: the formation of the ether linkage and the construction of the ester group.

Etherification Reactions involving Phenols and Propanoate Derivatives

This approach prioritizes the formation of the ether bond between the phenolic precursor, 4-tert-pentylphenol, and a suitable ethyl propanoate derivative.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry. wikipedia.org This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or other electrophile with a good leaving group. wikipedia.orglumenlearning.com

In the context of synthesizing this compound, the most direct Williamson approach involves the reaction of the sodium or potassium salt of 4-tert-pentylphenol with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 mechanism. masterorganicchemistry.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in reactions involving aqueous and organic phases. utahtech.edu

The reaction proceeds as follows: the strongly basic conditions generated by a reagent like sodium hydride (NaH) or potassium tert-butoxide deprotonate the phenolic hydroxyl group of 4-tert-pentylphenol, forming the highly nucleophilic 4-tert-pentylphenoxide ion. youtube.com This phenoxide then attacks the electrophilic carbon of the ethyl 2-halopropanoate, displacing the halide and forming the desired ether linkage. wikipedia.org

Table 1: Key Components in Williamson Ether Synthesis for this compound

Reactant 1 (Nucleophile Precursor) Reactant 2 (Electrophile) Base Typical Solvent
4-tert-pentylphenolEthyl 2-bromopropanoateSodium Hydride (NaH)Dimethylformamide (DMF)
4-tert-pentylphenolEthyl 2-chloropropanoatePotassium Carbonate (K₂CO₃)Acetone

A patent for the synthesis of a related compound, 2-[4-(hydroxyphenoxy)]propionic acid, describes reacting a hydroquinone (B1673460) derivative with ethyl 2-bromopropanoate in the presence of sodium hydroxide (B78521) and ethanol (B145695). google.com This illustrates a practical application of the Williamson ether synthesis principles.

Modern organic synthesis has seen the rise of powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-oxygen bonds. These methods often offer milder reaction conditions and broader substrate scope compared to classical methods.

The Ullmann condensation is a classical copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol (B47542). wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.org In a potential synthesis of this compound, 4-tert-pentylphenol could be coupled with an ethyl 2-halopropanoate using a copper catalyst, often in the presence of a base like potassium carbonate. google.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative to the Ullmann reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org For the synthesis of the target molecule, one could envision a palladium-catalyzed coupling between 4-tert-pentylphenol and ethyl 2-bromopropanoate. The catalyst system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand. wikipedia.org These reactions are known for their high functional group tolerance and efficiency. wikipedia.org

Table 2: Comparison of Transition Metal-Catalyzed Etherification Reactions

Reaction Metal Catalyst Typical Substrates Key Advantages
Ullmann CondensationCopper (Cu)Aryl Halides, PhenolsLower cost of catalyst mdpi.com
Buchwald-Hartwig C-O CouplingPalladium (Pd)Aryl Halides/Triflates, PhenolsMilder reaction conditions, broad substrate scope organic-chemistry.orgwikipedia.org

Esterification Techniques for Corresponding Carboxylic Acid Precursors

This synthetic strategy involves first synthesizing the carboxylic acid precursor, 2-(4-tert-pentylphenoxy)propanoic acid, and then converting it to the ethyl ester.

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org This is an equilibrium-driven process. masterorganicchemistry.com

To synthesize this compound via this method, 2-(4-tert-pentylphenoxy)propanoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid. youtube.com The use of excess ethanol helps to shift the equilibrium towards the formation of the ester product. libretexts.org Another technique to drive the reaction to completion is the removal of water as it is formed, often achieved using a Dean-Stark apparatus. masterorganicchemistry.com A patent for a similar compound, ethyl 2-(4-hydroxyl phenoxy) propionate, details a process of reacting the corresponding carboxylic acid with ethanol. google.com

To circumvent the equilibrium limitations and often harsh conditions of Fischer esterification, methods involving the activation of the carboxylic acid are employed. These reactions are typically carried out under milder, neutral conditions. rsc.org

One common approach is the Steglich esterification , which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org In this process, the carboxylic acid, 2-(4-tert-pentylphenoxy)propanoic acid, would be treated with DCC or EDC to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then readily attacked by the nucleophilic ethanol to form the ester. chemistrysteps.com DMAP acts as an acyl transfer catalyst, accelerating the reaction. rsc.org The use of EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net

Another method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. This can be achieved by treating 2-(4-tert-pentylphenoxy)propanoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield this compound.

Table 3: Common Activating Agents for Ester Synthesis

Activating Agent Co-reagent/Catalyst Byproduct Key Features
N,N'-Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)Dicyclohexylurea (DCU)Mild conditions, but DCU can be difficult to remove rsc.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)4-Dimethylaminopyridine (DMAP)Water-soluble ureaEasier purification researchgate.net
Thionyl Chloride (SOCl₂)None (Pyridine often used in esterification step)SO₂, HClHighly reactive intermediate

Targeted Synthesis of this compound

The construction of the this compound molecule is primarily achieved through the formation of an ether linkage between a phenolic precursor and a propanoate derivative.

The targeted synthesis of this compound relies on the strategic selection of readily available precursors. The most common and direct approach is the Williamson ether synthesis. byjus.comwikipedia.org This method involves the reaction of an alkoxide with an organohalide. byjus.com

For this specific compound, the precursors are:

Phenolic Component : 4-tert-pentylphenol. This provides the substituted aromatic portion of the molecule.

Propanoate Component : An ethyl propanoate derivative with a suitable leaving group at the alpha-position, typically a halide. Ethyl 2-bromopropanoate or ethyl 2-chloropropanoate are common choices. orgsyn.org

The synthesis proceeds by deprotonating the 4-tert-pentylphenol with a base to form the more nucleophilic 4-tert-pentylphenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl 2-halopropanoate, displacing the halide in an SN2 reaction to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com

An alternative, though less direct, pathway for creating similar structures involves the Friedel-Crafts reaction. This method could involve reacting an alkylbenzene with ethyl 2-chloropropionate using a Lewis acid catalyst like anhydrous aluminum chloride to form an ethyl 2-(4-alkylphenyl)propionate intermediate. google.com However, for the synthesis of a phenoxy ether, the Williamson synthesis is generally more direct. ucalgary.ca

To maximize the yield and efficiency of the Williamson ether synthesis for this compound, several reaction parameters can be optimized. The reaction typically follows an SN2 mechanism, which is favored by specific conditions. wikipedia.orgmasterorganicchemistry.com

Key optimization parameters include the choice of base, solvent, and temperature. In laboratory settings, bases like potassium carbonate or potassium hydroxide are frequently used to generate the phenoxide in situ. wikipedia.org For industrial applications, phase transfer catalysis is a common strategy to facilitate the reaction between the aqueous phenoxide phase and the organic halide phase. wikipedia.org

The choice of solvent is critical; polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. wikipedia.org Protic solvents tend to slow the reaction. wikipedia.org The reaction is typically conducted at elevated temperatures, generally in the range of 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org Under optimized laboratory conditions, yields can range from 50% to 95%. byjus.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

ParameterConditionRationaleCitation
Base K₂CO₃, KOHIn situ generation of the nucleophilic phenoxide. wikipedia.org
Solvent Acetonitrile, DMFPolar aprotic solvents enhance nucleophilicity and reaction rate. wikipedia.org
Temperature 50 - 100 °CProvides sufficient energy to overcome the activation barrier. wikipedia.org
Reaction Time 1 - 8 hoursTypical duration to achieve high conversion. wikipedia.org
Catalyst (Industrial) Phase Transfer CatalystFacilitates reaction between reactants in different phases. wikipedia.org

This compound possesses a chiral center at the C2 position of the propanoate group, meaning it can exist as two enantiomers (R and S). For applications where biological activity is important, such as in certain herbicides or pharmaceuticals, it is often crucial to produce a single enantiomer, as different enantiomers can have vastly different effects. researchgate.netnih.gov

Stereoselective synthesis can be achieved by using a chiral precursor. A well-established method involves the reaction of the achiral 4-tert-pentylphenol with a chiral ethyl lactate (B86563) derivative that has been converted to a species with a good leaving group. For example, commercially available ethyl (S)-lactate can be converted to ethyl (S)-O-(p-toluenesulfonyl)lactate (ethyl (S)-tosyllactate). researchgate.net

When 4-tert-pentylphenoxide reacts with this chiral substrate, the SN2 reaction proceeds with an inversion of stereochemistry, known as a Walden inversion. researchgate.net This means that starting with the S-configured lactate derivative will produce the R-configured this compound. This approach has been successfully used to synthesize optically pure fenoxaprop-p-ethyl (B1329639) with an enantiomeric purity exceeding 99%. researchgate.net The enantiomeric purity of the final product is typically analyzed using chiral high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.gov

Chemical Derivatization and Structural Modification Strategies

This compound can serve as a starting material for the synthesis of other related compounds through modifications of its ester functional group.

The ester group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 2-(4-tert-pentylphenoxy)propanoic acid, and ethanol. libretexts.org This transformation can be catalyzed by either acid or base. chemguide.co.uksavemyexams.com

Acid-Catalyzed Hydrolysis : This reaction is performed by heating the ester under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, meaning it reaches an equilibrium. savemyexams.com To drive the reaction to completion, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is the more common and generally preferred method for ester hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. savemyexams.com This reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to re-esterification with the alcohol. libretexts.orgsavemyexams.com To obtain the free carboxylic acid, the resulting mixture must be acidified in a separate step. savemyexams.com

Table 2: Comparison of Ester Hydrolysis Pathways

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Citation
Reagents Dilute H₂SO₄ or HCl, waterDilute NaOH or KOH, water chemguide.co.uksavemyexams.com
Nature of Reaction Reversible, equilibrium establishedIrreversible, goes to completion chemguide.co.uksavemyexams.com
Initial Products Carboxylic acid and alcoholCarboxylate salt and alcohol libretexts.orgsavemyexams.com
Final Product 2-(4-tert-pentylphenoxy)propanoic acid2-(4-tert-pentylphenoxy)propanoic acid (after acidification) savemyexams.com

The structure of this compound can be further modified by reacting the ester group with other nucleophiles.

Transesterification : This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. savemyexams.com For example, reacting this compound with an excess of methanol (B129727) and an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide) would result in the formation of mthis compound and ethanol. This process is an equilibrium reaction, and using a large excess of the new alcohol can shift the equilibrium toward the desired product. savemyexams.com This principle is widely used, for instance, in the production of biodiesel from vegetable oils. savemyexams.com

Aminolysis : This reaction involves the displacement of the alkoxy group (-OCH₂CH₃) of the ester by an amine (R-NH₂) or ammonia (B1221849) (NH₃) to form an amide. The reaction of this compound with an amine would yield the corresponding N-substituted 2-(4-tert-pentylphenoxy)propanamide and ethanol. This reaction is typically slower than hydrolysis and often requires heating. The nucleophilicity of the amine plays a significant role in the reaction rate.

Substitutions on the Phenoxy Ring and Alkyl Side Chain

The chemical structure of this compound offers several sites for modification, allowing for the systematic alteration of its physical, chemical, and biological properties. Key areas for substitution include the aromatic phenoxy ring and the tert-pentyl alkyl side chain. These modifications are instrumental in exploring structure-activity relationships and developing analogues with tailored characteristics.

Introduction of Halogenated Analogues

The introduction of halogen atoms onto the phenoxy ring of this compound can significantly influence its electronic properties, lipophilicity, and metabolic stability. The synthesis of such halogenated analogues can be strategically achieved through two primary pathways: by halogenating the precursor 4-tert-pentylphenol prior to etherification, or by direct halogenation of the final ester, though the former is generally more common and provides better regiochemical control.

The most common method for halogenating phenols is electrophilic aromatic substitution. wikipedia.org The hydroxyl group of the phenol is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the tert-pentyl group, halogenation is expected to occur at the ortho position(s) relative to the hydroxyl group.

A plausible synthetic route to halogenated analogues of this compound would involve the initial halogenation of 4-tert-pentylphenol. For instance, bromination can be achieved using bromine in a suitable solvent. The reaction of 4-tert-pentylphenol with bromine is expected to yield 2-bromo-4-tert-pentylphenol or 2,6-dibromo-4-tert-pentylphenol, depending on the reaction conditions and stoichiometry of the reactants.

Following the synthesis of the halogenated phenol, the subsequent step is the etherification with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate, via the Williamson ether synthesis. youtube.comwikipedia.org This reaction involves the deprotonation of the halogenated phenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing the halide from the ethyl 2-halopropanoate to form the desired ether.

Table 1: Plausible Reactants for the Synthesis of Halogenated this compound Analogues

Halogenated Phenol PrecursorReagent for EtherificationPlausible Halogenated Product
2-Chloro-4-tert-pentylphenolEthyl 2-bromopropanoateEthyl 2-(2-chloro-4-tert-pentylphenoxy)propanoate
2-Bromo-4-tert-pentylphenolEthyl 2-bromopropanoateEthyl 2-(2-bromo-4-tert-pentylphenoxy)propanoate
2,6-Dichloro-4-tert-pentylphenolEthyl 2-bromopropanoateEthyl 2-(2,6-dichloro-4-tert-pentylphenoxy)propanoate
2,6-Dibromo-4-tert-pentylphenolEthyl 2-bromopropanoateEthyl 2-(2,6-dibromo-4-tert-pentylphenoxy)propanoate

This table presents plausible synthetic routes based on established chemical principles. Specific reaction conditions would need to be optimized.

Varying Alkyl Substituents on the Phenoxy Moiety

The nature of the alkyl substituent on the phenoxy ring plays a crucial role in determining the molecule's lipophilicity and steric profile. While the parent compound contains a tert-pentyl group, the synthesis of analogues with different alkyl groups can be achieved by starting with the appropriately substituted phenol. The general synthetic strategy remains the Williamson ether synthesis, where the selected 4-alkylphenol is reacted with an ethyl 2-halopropanoate.

The synthesis of the required 4-alkylphenol precursors can be accomplished through various methods, most commonly via Friedel-Crafts alkylation of phenol. This reaction involves the treatment of phenol with an alkylating agent (e.g., an alkene or an alkyl halide) in the presence of a Lewis acid catalyst. The choice of the alkylating agent and reaction conditions determines the structure of the resulting alkylphenol. For example, using different isomers of pentene or other alkenes would lead to a variety of 4-alkylphenols.

Once the desired 4-alkylphenol is obtained, it can be converted to the corresponding ethyl 2-(4-alkylphenoxy)propanoate through the Williamson ether synthesis, as previously described. This approach allows for a high degree of flexibility in the introduction of diverse alkyl groups at the para position of the phenoxy ring.

Table 2: Synthesis of Ethyl 2-(phenoxy)propanoate Analogues with Varied Alkyl Substituents

4-Alkylphenol PrecursorReagent for EtherificationPlausible Product
4-tert-ButylphenolEthyl 2-bromopropanoateEthyl 2-(4-tert-butylphenoxy)propanoate
4-IsopropylphenolEthyl 2-bromopropanoateEthyl 2-(4-isopropylphenoxy)propanoate
4-sec-ButylphenolEthyl 2-bromopropanoateEthyl 2-(4-sec-butylphenoxy)propanoate
4-n-PentylphenolEthyl 2-bromopropanoateEthyl 2-(4-n-pentylphenoxy)propanoate

This table illustrates the versatility of the Williamson ether synthesis for creating a range of analogues by starting with different 4-alkylphenols. The feasibility and yield of each reaction would depend on specific experimental conditions.

The ability to systematically modify both the halogen substitution pattern and the nature of the alkyl group on the phenoxy moiety provides a powerful tool for fine-tuning the properties of this compound for various research and industrial applications.

Molecular Interactions and Biological Activity Mechanisms Excluding Clinical Human Trials and Safety

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies (In Vitro and Non-Human Models)

Characterization of Specific Target Enzymes and Isoforms

No studies identifying specific enzyme targets for Ethyl 2-(4-tert-pentylphenoxy)propanoate have been found in the public domain.

Kinetic and Binding Affinity Analyses

There is no available data from kinetic or binding affinity analyses to characterize the interaction of this compound with any enzyme.

Mechanistic Elucidation of Enzyme Inhibition or Activation

Without identification of a target enzyme and kinetic data, the mechanism of action for this compound cannot be elucidated.

Investigation of Receptor Binding and Signaling Pathways (Cellular and Non-Human Models)

Receptor Profiling and Ligand Binding Assays

No receptor profiling or ligand binding assay data for this compound are available in the scientific literature.

Downstream Cellular Pathway Modulation and Reporter Gene Assays

There is no information regarding the modulation of downstream cellular pathways or results from reporter gene assays following exposure to this compound.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

The relationship between the chemical structure of this compound and its biological activity is a critical area of study for understanding its mechanism of action and for the rational design of new, more effective or selective analogues.

Correlating Specific Structural Motifs with Modulatory Effects on Biological Targets

The structure of this compound contains several key motifs that are believed to be crucial for its biological activity. These include the ethyl propanoate group, the phenoxy linker, and the bulky tert-pentyl group on the phenyl ring. Alterations to any of these regions can significantly impact the compound's interaction with its biological targets.

For instance, the chirality of the alpha-carbon in the propanoate moiety is often a determining factor in the biological activity of aryloxyphenoxypropionate compounds. The (R)-enantiomer of many related herbicides is typically the more active form, as it preferentially binds to the target enzyme, acetyl-CoA carboxylase (ACCase), in susceptible plant species. The ethyl ester itself is often a pro-herbicide form, which is hydrolyzed in vivo to the active carboxylic acid.

The nature and position of the substituent on the phenyl ring also play a significant role. The tert-pentyl group at the para-position of the phenoxy ring is a bulky, lipophilic group that can influence the compound's binding affinity to its target site, as well as its pharmacokinetic properties such as absorption and translocation within the organism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful tool for understanding the mechanistic basis of a compound's activity by correlating variations in its chemical structure with changes in its biological effect. For compounds structurally related to this compound, QSAR models have been developed to predict their herbicidal activity.

These models often utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. For example, descriptors like the van der Waals volume, dipole moment, and the logarithm of the octanol-water partition coefficient (logP) are commonly used. By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can offer insights into the key features required for potent activity and can guide the design of new analogues.

Rational Design Principles for Analogues with Altered Biological Interactions

The insights gained from SAR and QSAR studies form the basis for the rational design of analogues of this compound with modified biological properties. The goal of such design efforts may be to increase potency, enhance selectivity between target and non-target organisms, or alter the metabolic stability of the compound.

Key principles in the rational design of analogues include:

Modification of the Ester Group: Replacing the ethyl group with other alkyl or aryl groups can affect the rate of hydrolysis to the active acid and influence selectivity.

Alteration of the Phenyl Ring Substituent: Varying the size, lipophilicity, and electronic properties of the substituent at the para-position can modulate binding affinity and spectrum of activity.

Introduction of Additional Substituents: Adding other functional groups to the phenyl ring can create new interactions with the target site or alter the compound's metabolic profile.

Isosteric Replacements: Replacing parts of the molecule with groups of similar size and electronic properties can help to fine-tune its activity and properties.

Metabolism in Biological Systems (Non-Human, Mechanistic Focus)

The metabolic fate of this compound in non-human biological systems, such as plants and microorganisms, is a key determinant of its efficacy and environmental persistence.

Biotransformation Pathways in Plants and Microorganisms

In plants, aryloxyphenoxypropionate herbicides typically undergo a series of biotransformation reactions. The primary step is often the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the herbicidally active form. This is followed by detoxification reactions, which can include hydroxylation of the aromatic ring and subsequent conjugation with endogenous molecules like glucose or amino acids.

Microorganisms in the soil and water also play a crucial role in the degradation of such compounds. Microbial metabolism can involve similar pathways to those observed in plants, including ester hydrolysis and ring hydroxylation. Further degradation can lead to the cleavage of the ether bond and the eventual mineralization of the compound to carbon dioxide and water. The rate and extent of microbial degradation are influenced by environmental factors such as soil type, temperature, and moisture.

Enzyme Systems Involved in Metabolite Formation

A variety of enzyme systems are involved in the metabolism of this compound and related compounds in non-human organisms.

Esterases: These enzymes are responsible for the initial hydrolysis of the ethyl ester to the active carboxylic acid. The activity of these esterases can vary between different plant species, contributing to selectivity.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is primarily responsible for the oxidative metabolism of the compound, including the hydroxylation of the aromatic ring. The diversity and substrate specificity of P450s can lead to different metabolic profiles in various organisms.

Glucosyltransferases and other conjugating enzymes: In plants, these enzymes catalyze the conjugation of the hydroxylated metabolites with glucose or other sugars, which generally leads to detoxification and sequestration of the herbicide.

Hydrolases and Oxygenases in Microorganisms: Soil microorganisms possess a wide array of enzymes that can break down xenobiotic compounds. These include hydrolases that cleave the ester and ether linkages, and oxygenases that introduce hydroxyl groups and open the aromatic ring.

Mutagenicity and Genotoxicity Mechanisms (In Vitro and Non-Human Models)

There is a lack of specific mutagenicity and genotoxicity data for this compound. Therefore, an assessment must be inferred from studies on its potential precursors or structurally analogous compounds.

The potential for this compound to cause DNA damage is not documented. However, looking at the class of phenoxy herbicides provides some context. Some phenoxy herbicides have been shown to induce DNA damage. For example, the herbicide dicamba (B1670444) has been identified as a DNA-damaging agent nih.govunlp.edu.ar. Herbicides such as 2,4-D have been shown to induce unscheduled DNA synthesis in human cells in vitro, which is an indicator of DNA repair activity following DNA damage nih.gov. The mechanisms by which these compounds may induce DNA damage are not always clear but can involve the generation of reactive oxygen species.

Conversely, studies on 4-tert-pentylphenol, a potential metabolite, suggest it is not expected to be carcinogenic through a genotoxic mechanism, based on negative findings in mutagenicity tests industrialchemicals.gov.au. This suggests that the phenoxypropanoate portion of the molecule may be of more concern regarding genotoxicity than the alkylphenol moiety.

No studies have directly assessed the potential of this compound to induce chromosomal aberrations. However, research on a range of industrial chemicals has shown that esters are a chemical class that can induce both structural chromosomal aberrations and polyploidy (changes in the number of chromosome sets) unlp.edu.ar.

Furthermore, some phenoxy herbicides have demonstrated clastogenic activity (the ability to cause breaks in chromosomes). For example, 2,4-D can induce chromosomal aberrations in plant cells nih.gov. The phenoxy herbicide dicamba was found to increase the frequency of sister chromatid exchanges in human lymphocytes in vitro, a marker of genotoxic potential nih.govunlp.edu.arresearchgate.net.

Table 2: Genotoxicity of Structurally Related Compounds

Compound/ClassTest SystemFindingReference
4-tert-pentylphenolMutagenicity assaysNegative industrialchemicals.gov.au
Phenoxy Herbicides (general)VariousCan induce chromosomal aberrations and sister chromatid exchanges nih.govunlp.edu.arnih.gov
2,4-D (a phenoxy herbicide)Human cells in vitroInduced sister chromatid exchanges and unscheduled DNA synthesis nih.gov
Dicamba (a phenoxy herbicide)Human lymphocytes in vitroIncreased sister chromatid exchange frequency nih.govunlp.edu.arresearchgate.net

This table presents data for structurally related compounds and classes to infer potential hazards, as no direct data for this compound is available.

Environmental Behavior and Ecological Fate

Biotic and Abiotic Degradation Pathways

The degradation of Ethyl 2-(4-tert-pentylphenoxy)propanoate in the environment is expected to proceed through several key pathways, including phototransformation, hydrolysis, and biodegradation. These processes collectively contribute to the breakdown of the parent compound into smaller, often less complex molecules.

Phototransformation, or the degradation of a chemical by light, is a significant abiotic degradation pathway for many organic compounds in the environment. For aryloxyphenoxypropionate esters, this process can occur on soil surfaces and in the upper layers of water bodies where sunlight can penetrate. The rate and products of phototransformation are influenced by the light intensity and wavelength, as well as the presence of other substances in the environment that can act as photosensitizers.

While specific photoproducts of this compound have not been documented in available literature, studies on similar compounds, such as phthalic acid esters, suggest that photodegradation can lead to the formation of various byproducts. For instance, the photolysis of diethyl phthalate (DEP) and dibutyl phthalate (DBP) under UV irradiation has been shown to yield alkyl-o-hydroxybenzoates as a common byproduct frontiersin.org. By analogy, it is plausible that phototransformation of this compound could involve cleavage of the ether linkage or transformations of the aromatic rings, potentially leading to the formation of 4-tert-pentylphenol and other derivatives. Research on the herbicide fenoxaprop-p-ethyl (B1329639) has also identified several degradation products under environmental conditions, including fenoxaprop acid, ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP), 2-(4-hydroxyphenoxy)propanoic acid (HPPA), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) researchgate.net.

The rate of photolysis is dependent on various environmental factors. For herbicides with similar structures, photolysis is often rapid. For example, the herbicide florpyrauxifen-benzyl has a reported aqueous photolysis half-life of less than a day regulations.gov. The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly accelerate the photodegradation process frontiersin.org. Other factors that can influence photolysis rates include pH, temperature, and the presence of dissolved organic matter in aquatic environments, which can either enhance or inhibit photodegradation by acting as photosensitizers or light screens, respectively.

Hydrolysis is a primary chemical degradation pathway for esters in aqueous environments and moist soils. This reaction involves the cleavage of the ester bond, which in the case of this compound, would result in the formation of 2-(4-tert-pentylphenoxy)propanoic acid and ethanol (B145695).

The rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases chemguide.co.uklibretexts.org. For the related herbicide fenoxaprop-ethyl, hydrolysis is a key degradation pathway in water and sediment researchgate.net. Studies have shown that the de-esterification of fenoxaprop-ethyl is sensitive to pH, with rapid nonenzymatic hydrolysis of the ether linkage occurring in acidic conditions (below pH 4.6) usda.govacs.org. In contrast, base-catalyzed hydrolysis, or saponification, is typically faster and irreversible for many esters nih.gov. In neutral soils, the hydrolysis of fenoxaprop-ethyl is also rapid, suggesting that both chemical and microbial processes contribute to its breakdown usda.govacs.org. The half-life of fenoxaprop-p-ethyl in soil is reported to be short, ranging from 1.45 to 2.30 days, with its primary metabolite, fenoxaprop acid, being more persistent researchgate.netnih.gov.

Table 1: Factors Influencing Hydrolysis of Aryloxyphenoxypropionate Esters

Factor Influence on Hydrolysis Rate Reference
pH Faster in acidic and alkaline conditions compared to neutral pH. usda.govacs.orgnih.gov
Temperature Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. researchgate.net

| Microbial Activity | Microbial enzymes (esterases) can significantly accelerate the rate of hydrolysis in soil and water. | usda.govacs.org |

Biodegradation is a crucial process in the environmental fate of many organic compounds, including phenoxypropanoate esters. Microorganisms in soil and water can utilize these compounds as a source of carbon and energy, leading to their breakdown and mineralization.

The biodegradation of the structurally similar herbicide fenoxaprop-p-ethyl has been studied, with findings indicating that it is readily degraded by soil microbes researchgate.net. The initial step in its biodegradation is often the rapid hydrolysis to fenoxaprop acid, a process mediated by microbial esterases usda.govacs.org. This is followed by further degradation of the resulting acid. The dissipation of fenoxaprop-p-ethyl in soil follows first-order kinetics, with temperature and microbial populations playing a significant role researchgate.net.

While no specific microbial strains have been isolated for the degradation of this compound, research on other phenoxyalkanoic acid herbicides has identified several bacterial species capable of their degradation. For instance, a mixed bacterial population isolated from sludge was able to utilize fenoxaprop-p-ethyl as a sole carbon source, with one of the isolates identified as belonging to the genus Alcaligenes nih.gov. This Alcaligenes sp. strain was shown to effectively degrade fenoxaprop-p-ethyl in pure culture nih.gov. Other bacteria, such as Stenotrophomonas maltophilia, have been isolated from aquifers and shown to degrade a range of phenoxyalkanoic acids nih.gov. Bacteria from the genera Pseudomonas, Arthrobacter, and Flavobacterium have also been identified as capable of degrading related herbicides unn.edu.ng.

Table 2: Examples of Microbial Genera Involved in the Degradation of Phenoxyalkanoic Acids

Microbial Genus Degraded Compound(s) Reference
Alcaligenes Fenoxaprop-p-ethyl nih.gov
Pseudomonas Phenolic acids, Fenoxaprop-ethyl, Glyphosate usda.govacs.orgunn.edu.ngnih.gov
Stenotrophomonas Mecoprop, MCPA, 2,4-D nih.gov
Arthrobacter Phenolic acids, Glyphosate unn.edu.ngnih.gov
Cupriavidus Phenol (B47542), 2,4-D prakritimitrango.comajol.info
Pontoea Phenol ajol.info
Proteus Phenol ajol.info
Escherichia 2,4-D, MCPA indianecologicalsociety.com
Azotobacter Glyphosate unn.edu.ng

The isolation of these microorganisms typically involves enrichment culture techniques, where soil or water samples are incubated in a medium containing the target compound as the sole source of carbon and energy nih.govnih.gov. This selects for microorganisms that can metabolize the compound. Subsequent isolation on solid media allows for the characterization and identification of the individual strains.

Biodegradation by Environmental Microbial Communities

Enzymatic Pathways of Biodegradation

While specific enzymatic pathways for the biodegradation of this compound have not been extensively documented in scientific literature, inferences can be drawn from studies on structurally similar compounds, such as phenoxyalkanoic acid herbicides and alkylphenols. The primary mechanism for the degradation of these types of compounds in soil and water is microbial activity. nih.gov

The biodegradation of this compound is likely initiated by the enzymatic cleavage of the ester bond, a process known as hydrolysis. This reaction would yield ethanol and 2-(4-tert-pentylphenoxy)propanoic acid. This initial step can be catalyzed by various hydrolase enzymes, such as esterases, which are commonly produced by soil and aquatic microorganisms.

Following hydrolysis, the resulting 2-(4-tert-pentylphenoxy)propanoic acid is expected to undergo further degradation. For phenoxyalkanoic acid herbicides, a key enzymatic step involves the cleavage of the ether linkage, which can occur through the action of specific dioxygenase enzymes. This would separate the aromatic ring from the propanoic acid side chain. The resulting 4-tert-pentylphenol would then be subject to further microbial degradation, likely involving hydroxylation of the aromatic ring followed by ring cleavage, ultimately leading to mineralization to carbon dioxide and water.

It is important to note that the rate and extent of biodegradation can be influenced by several environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. nih.gov The presence of the tert-pentyl group on the phenol ring may also influence the rate of degradation, as branched alkyl chains can sometimes hinder enzymatic attack.

Environmental Transport and Distribution Dynamics

The movement and partitioning of this compound in the environment are dictated by its physicochemical properties and its interactions with soil, sediment, and water.

Adsorption to soil and sediment particles is a critical process that influences the mobility and bioavailability of organic compounds in the environment. For a non-ionic compound like this compound, the primary sorption mechanism is expected to be partitioning into soil organic matter. acs.org

Soil organic matter (SOM) is a key determinant of the sorption of non-ionic organic compounds. acs.org The hydrophobic nature of this compound, conferred by the tert-pentyl group and the phenyl ring, suggests a strong affinity for the organic fraction of soils and sediments. Higher SOM content generally leads to greater adsorption, thereby reducing the concentration of the compound in the soil porewater and limiting its potential for leaching. fao.orgresearchgate.net

Table 1: Expected Influence of Soil Properties on Adsorption of this compound

Soil ComponentExpected Influence on AdsorptionPrimary Mechanism
Organic MatterHighHydrophobic partitioning
Clay ContentModerate to LowSurface adsorption, van der Waals forces

As this compound is a neutral, non-ionic compound, its sorption to soil and sediment is expected to be largely independent of pH within the typical environmental range (pH 4-9). Unlike acidic or basic compounds, it does not ionize with changes in pH, and therefore its partitioning behavior into soil organic matter should remain relatively constant.

Similarly, changes in ionic strength of the soil solution are not expected to have a significant direct effect on the sorption of this non-ionic compound. The partitioning of non-ionic compounds into soil organic matter is primarily a non-electrostatic interaction. However, high ionic strength could indirectly influence sorption by affecting the aggregation of soil colloids and the solubility of the compound in the aqueous phase (salting-out effect), but these effects are generally considered minor for compounds of this nature.

The adsorption of this compound to soil and sediment is a dynamic process that involves an initial rapid phase followed by a slower approach to equilibrium. The kinetics of this process can be described by various models. Pseudo-first-order and pseudo-second-order models are commonly used to describe the rate of adsorption. The intraparticle diffusion model can also be employed to assess whether the diffusion of the compound into the pores of soil aggregates is the rate-limiting step.

Adsorption equilibrium, which describes the distribution of the compound between the solid and aqueous phases at a steady state, can be modeled using isotherms. For non-ionic organic compounds, the Freundlich and Langmuir isotherms are frequently applied. The Freundlich isotherm is an empirical model that is often suitable for describing adsorption on heterogeneous surfaces, which is characteristic of soils and sediments. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Table 2: Common Adsorption Models and Their Applicability

Model TypeModel NameDescription
KineticPseudo-first-orderAssumes the rate of adsorption is proportional to the number of unoccupied sites.
KineticPseudo-second-orderAssumes the rate-limiting step is chemisorption involving valence forces.
EquilibriumFreundlich IsothermDescribes non-ideal and reversible adsorption, not restricted to monolayer formation.
EquilibriumLangmuir IsothermDescribes monolayer adsorption onto a surface with a finite number of identical sites.

The potential for this compound to leach through the soil profile and reach groundwater is primarily determined by its sorption characteristics and its persistence in the soil environment.

Given its expected strong adsorption to soil organic matter, the mobility of this compound is likely to be low to moderate. In soils with high organic matter content, the compound will be significantly retarded in its downward movement with percolating water. Conversely, in sandy soils with low organic matter, the leaching potential would be higher.

The persistence of the compound, governed by its biodegradation rate, also plays a crucial role. If the compound biodegrades relatively quickly, its potential to leach to groundwater is diminished. However, if it is persistent, even with strong sorption, there is a long-term risk of eventual transport to deeper soil layers and groundwater.

Various mathematical models, such as PELMO, PRZM, and LEACHM, can be used to simulate the transport of pesticides and other organic chemicals through the soil profile. frontiersin.orgpfmodels.org These models integrate data on the chemical's properties (such as its soil organic carbon-water partitioning coefficient, Koc, and its degradation half-life, DT50), soil characteristics, and climatic conditions to predict its leaching potential. For this compound, a high Koc value would be expected due to its hydrophobicity, which would translate to a lower predicted leaching risk in these models. However, the lack of specific experimental data for this compound necessitates the use of estimated parameters, which introduces uncertainty into the model predictions. ucdavis.edu

Volatilization from Soil and Water Surfaces

Generally, phenoxypropionate esters exhibit low to moderate volatility. The vapor pressure of these compounds is typically low, which limits their tendency to escape from soil and water into the atmosphere. The Henry's Law constant (HLC), which describes the partitioning of a chemical between water and air, is also expected to be low for this compound. This is characteristic of compounds with relatively high molecular weights and moderate water solubility.

For context, the table below presents estimated physicochemical properties relevant to the volatilization of structurally similar compounds. It is important to note that these are estimations and that the actual values for this compound may vary.

Table 1: Estimated Physicochemical Properties Relevant to Volatilization

PropertyEstimated Value Range for Phenoxypropionate EstersImplication for Volatilization
Vapor Pressure LowLow tendency to transition from a liquid or solid phase to a gaseous phase.
Henry's Law Constant LowPreferential partitioning into water rather than air, limiting volatilization from water bodies.
Water Solubility Low to ModerateInfluences the amount of substance available at the water-air interface for volatilization.
Soil Adsorption Coefficient (Koc) Moderate to HighStronger adsorption to soil particles reduces the amount available for volatilization from the soil surface.

The presence of the tert-pentyl group on the phenoxy ring of this compound is likely to further decrease its volatility compared to smaller analogues due to an increase in molecular weight and potential for stronger van der Waals interactions. Therefore, significant loss of this compound from soil and water surfaces via volatilization is not anticipated to be a primary dissipation pathway.

Ecotoxicological Mechanisms and Environmental Impact Assessment (Non-Human Organisms, Mechanistic Focus)

The ecotoxicological impact of this compound on non-human organisms is primarily understood through the study of related aryloxyphenoxypropionate herbicides. These compounds are known to have specific modes of action that can affect non-target organisms.

Impact on Non-Target Organisms at Cellular and Molecular Levels

The primary molecular target for aryloxyphenoxypropionate herbicides in sensitive plants is the enzyme acetyl-CoA carboxylase (ACCase) wikipedia.org. This enzyme catalyzes a critical step in the biosynthesis of fatty acids sdiarticle3.com. Inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes and for energy storage sdiarticle3.comresearchgate.net. While this is the intended mechanism in target weed species, it can also have implications for non-target organisms that possess a susceptible form of this enzyme.

In non-target aquatic organisms, such as algae, the effects of phenoxy herbicides can be significant. Herbicides that target chloroplasts and inhibit lipid synthesis have demonstrated high toxicity to green algae mdpi.com. The disruption of fatty acid synthesis can lead to impaired membrane function, affecting cellular integrity and photosynthetic processes frontiersin.org.

Furthermore, another ecotoxicological mechanism associated with some phenoxy herbicides is the induction of oxidative stress sdiarticle3.comresearchgate.net. This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of an organism is disrupted researchgate.net. An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately impacting the health and survival of the organism. Studies on related compounds have shown that exposure can lead to increased oxidative stress in aquatic organisms nih.gov.

Transformation Products and their Environmental Significance

This compound, like other phenoxypropionate esters, is susceptible to transformation in the environment through biotic and abiotic processes. A primary degradation pathway for these esters is hydrolysis, which can occur in soil and water nih.gov. This reaction cleaves the ester bond, resulting in the formation of the corresponding carboxylic acid, 2-(4-tert-pentylphenoxy)propanoic acid, and ethanol.

The resulting acid metabolite is often more persistent and mobile in the environment than the parent ester. The environmental significance of these transformation products lies in their potential toxicity and mobility. In many cases, the acid form is the biologically active molecule that exerts the herbicidal effect by inhibiting ACCase wikipedia.org. Therefore, the transformation of the ethyl ester to the acid does not necessarily represent a detoxification step and can, in some instances, lead to a more bioavailable and toxic compound for certain organisms.

Table 2: Key Transformation Products and Their Potential Environmental Significance

Parent CompoundPrimary Transformation ProductFurther Degradation ProductsPotential Environmental Significance
This compound2-(4-tert-pentylphenoxy)propanoic acidSubstituted phenolsThe acid metabolite is often the active form and can be more persistent and mobile. Phenolic byproducts may also be toxic to aquatic life.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful laboratory technique for the separation of mixtures. The choice between liquid and gas chromatography for the analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for the separation of the parent compound from its metabolites or impurities in various samples. A common approach for such aromatic esters is reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.comresearchgate.net

Due to the presence of a phenyl group in its structure, this compound exhibits significant ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a suitable detection modality for HPLC. herts.ac.uk For structurally similar compounds like phenoxy herbicides, detection is often carried out at wavelengths where the aromatic ring system shows strong absorption. researchgate.net For instance, the related compound fenoxaprop-p-ethyl (B1329639) shows maximum UV-Vis absorption at approximately 239 nm and 278 nm. herts.ac.uk Therefore, a UV detector set within this range would likely provide good sensitivity for the quantification of this compound.

The separation of this compound is typically achieved using a reverse-phase column, with octadecylsilane (B103800) (C18) being the most common stationary phase chemistry. researchgate.netjcsp.org.pk The nonpolar nature of the C18 stationary phase effectively retains the relatively nonpolar analyte.

Optimization of the separation involves adjusting the mobile phase composition and flow rate. A typical mobile phase for the analysis of related phenoxypropanoate esters consists of a mixture of acetonitrile (B52724) and water. sielc.comjcsp.org.pk The addition of an acid, such as phosphoric acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic impurities or metabolites. sielc.comnih.gov The flow rate is generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable timeframe. researchgate.netjcsp.org.pk

Table 1: Illustrative HPLC Method Parameters for Phenoxypropanoate Ester Analysis

Parameter Value/Condition Source
Column Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.netjcsp.org.pk
Mobile Phase Acetonitrile and water mixture (with phosphoric or acetic acid) sielc.comjcsp.org.pk
Detection UV-Vis at ~278-280 nm herts.ac.ukresearchgate.net
Flow Rate ~1.0 mL/min researchgate.netjcsp.org.pk
Injection Volume 20 µL researchgate.net
Retention Time ~4.37 min (for fenoxaprop-p-ethyl) researchgate.net

Gas Chromatography (GC) for Volatile Metabolites and Environmental Samples

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is particularly useful for analyzing its more volatile metabolites or for trace-level detection in environmental samples after appropriate sample preparation. researchgate.netnih.gov

The choice of detector in GC is crucial for achieving the desired sensitivity and selectivity. A Flame Ionization Detector (FID) is a universal detector for organic compounds and would respond to this compound and its hydrocarbon-containing metabolites. However, for enhanced sensitivity towards halogenated compounds, which can be relevant if analyzing certain phenoxy herbicide metabolites, an Electron Capture Detector (ECD) is often preferred. epa.gov For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netnih.gov

To improve the volatility and thermal stability of polar analytes like phenoxypropanoic acids (potential metabolites of the title compound), a derivatization step is often necessary before GC analysis. researchgate.netSilylation is a common derivatization technique where an active hydrogen in a polar functional group (like a carboxylic acid or phenol) is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govbrjac.com.br Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. The resulting TMS-derivatives are more volatile and produce sharper peaks in the chromatogram. brjac.com.br

Another derivatization approach is methylation , which can be achieved using reagents like trimethylsilyldiazomethane (B103560) to convert carboxylic acids into their more volatile methyl esters. nih.gov

Table 2: Illustrative GC-MS Method Parameters for Derivatized Phenoxy Compound Analysis

Parameter Value/Condition Source
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) brjac.com.br
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) omicsonline.org
Injector Temperature ~250 °C omicsonline.org
Oven Program Initial temp 70°C, ramp to 280°C omicsonline.org
Detector Mass Spectrometer (MS) nih.govomicsonline.org
Ion Source Temperature ~200 °C omicsonline.org

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and precise quantification of this compound. These methods provide detailed information about the molecular structure, mass, and concentration of the analyte.

Mass spectrometry is a powerful tool for the analysis of phenoxypropanoate compounds due to its high sensitivity and specificity. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation of the target analyte from complex matrix components before its detection.

Tandem mass spectrometry (MS/MS) is a highly specific technique used for the structural confirmation of analytes. In an MS/MS experiment, the precursor ion corresponding to the molecular weight of this compound is selected and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification.

Predicted Fragmentation of this compound:

Initial Ionization: The molecule will first be ionized to form the molecular ion [M]+.

Primary Fragments: Subsequent fragmentation would likely yield characteristic ions corresponding to the 4-tert-pentylphenol moiety and the ethyl propanoate group.

The analysis of related phenoxy acid herbicides by LC-MS/MS often involves monitoring multiple reaction monitoring (MRM) transitions, where a specific precursor ion is fragmented into a characteristic product ion, enhancing selectivity and sensitivity. nih.govoup.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which is invaluable for determining the elemental composition of an unknown compound or confirming the identity of a known substance like this compound. agriculturejournals.cznih.gov This high resolving power allows for the differentiation between ions of the same nominal mass but different elemental formulas, significantly reducing the possibility of false positives. agriculturejournals.cz

Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers are commonly used for HRMS. agriculturejournals.cz For this compound (C16H24O3), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its identity with a high degree of confidence. The combination of HRMS with separation techniques like liquid chromatography (LC) or gas chromatography (GC) is a powerful approach for analyzing complex mixtures containing such compounds. agriculturejournals.cz

PropertyValue
Molecular Formula C16H24O3
Theoretical Exact Mass 264.1725 Da
Common HRMS Analyzers Q-TOF, Orbitrap

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule of this compound.

Although a specific experimental spectrum for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the analysis of similar structures, such as ethyl propanoate and other aromatic compounds. oup.comagriculturejournals.cz

Predicted ¹H NMR Spectral Features for this compound:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. epa.gov The substitution pattern will influence the splitting of these signals.

Ethyl Group Protons: A quartet for the -OCH2- protons and a triplet for the -CH3 protons of the ethyl ester group. In ethyl propanoate, these appear around δ 4.1 ppm and δ 1.2 ppm, respectively. oup.comagriculturejournals.cz

Propanoate Protons: Signals corresponding to the -CH(CH3)- group. The methine proton will likely appear as a quartet, and the methyl protons as a doublet.

tert-Pentyl Group Protons: Signals in the aliphatic region (typically δ 0.5-1.5 ppm) corresponding to the methyl and methylene (B1212753) protons of the tert-pentyl group.

Predicted ¹³C NMR Spectral Features for this compound:

Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) characteristic of an ester carbonyl group. unl.edu

Aromatic Carbons: Signals in the range of δ 110-160 ppm.

Ether-linked Carbon: The aromatic carbon bonded to the oxygen will have a distinct chemical shift.

Aliphatic Carbons: Signals in the upfield region (δ 0-70 ppm) corresponding to the carbons of the ethyl and tert-pentyl groups.

The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic ring. researchgate.net

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 160
Ester O-CH2-CH3~4.1 (quartet)~60
Ester O-CH2-CH3~1.2 (triplet)~14
Propanoate -CH-Quartet-
Propanoate -CH3Doublet-
tert-Pentyl -C(CH3)2-Singlet-
tert-Pentyl -CH2-Quartet-
tert-Pentyl -CH3Triplet-
Ester C=O-160 - 180

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are valuable techniques for the analysis of this compound, providing information on its functional groups and enabling its quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

Expected IR Absorption Bands:

C=O Stretch (Ester): A strong absorption band typically in the region of 1735-1750 cm⁻¹. epa.gov

C-O Stretch (Ester and Ether): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region. epa.gov

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹. epa.gov

UV-Visible Spectrophotometry: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for quantifying compounds containing chromophores, such as the aromatic ring in this compound. The benzene ring will exhibit characteristic absorption maxima in the UV region. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. This method is often used in conjunction with HPLC for quantitative analysis. nih.gov

Spectroscopic TechniqueInformation ProvidedExpected Key Signals for this compound
Infrared (IR) Functional group identificationStrong C=O stretch (~1735-1750 cm⁻¹), C-O stretches (1000-1300 cm⁻¹), Aromatic C=C stretches (1450-1600 cm⁻¹)
UV-Visible (UV-Vis) Quantification, presence of chromophoresAbsorption maxima in the UV region due to the aromatic ring

Mass Spectrometry (MS) for Identification and Quantification (e.g., HRMS)

Sample Preparation and Extraction Protocols for Diverse Matrices

The effective extraction of this compound from complex matrices such as soil, water, and biological tissues is a critical step prior to instrumental analysis. The choice of extraction method depends on the nature of the matrix and the physicochemical properties of the analyte.

For the analysis of related phenoxy acid herbicides and other pesticides in various matrices, several well-established extraction protocols are commonly used. These methods can be adapted for the extraction of this compound.

Extraction from Soil and Sediments:

Soxhlet Extraction: This is a classical and exhaustive extraction technique that uses a continuous flow of a heated solvent. k-state.eduresearchgate.net For non-polar compounds like this compound, a mixture of non-polar and moderately polar solvents, such as acetone/hexane, is often effective. epa.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can significantly reduce extraction times and solvent consumption compared to traditional methods. k-state.edu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup. nih.govnih.govoup.com Modified QuEChERS protocols have been successfully applied to the extraction of phenoxy acid herbicides from various food and environmental matrices. oup.comoup.com

Extraction from Water Samples:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte from the aqueous phase into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of organic pollutants from water. nih.govmdpi.com A sorbent material, such as C18-bonded silica, is used to retain the analyte from the water sample, which is then eluted with a small volume of an organic solvent.

Extraction from Biological Tissues:

Matrix Solid-Phase Dispersion (MSPD): MSPD combines sample homogenization and extraction into a single step. The tissue sample is blended with a solid support (e.g., C18), and the resulting mixture is packed into a column. The analyte is then eluted with an appropriate solvent. nih.govagriculturejournals.cz This technique is particularly useful for complex biological matrices.

Soxhlet Extraction: This method can also be applied to dried and homogenized tissue samples. epa.gov

The choice of extraction solvent is critical and is based on the polarity of this compound. A combination of solvents is often used to achieve optimal extraction efficiency. Subsequent cleanup steps, such as SPE or d-SPE, are often necessary to remove co-extracted matrix interferences before instrumental analysis.

MatrixCommon Extraction TechniquesKey Considerations
Soil/Sediments Soxhlet Extraction, Microwave-Assisted Extraction (MAE), QuEChERSSample moisture content, soil type, and organic matter content can influence extraction efficiency. unl.eduacademicjournals.org
Water Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Pre-concentration is often required for trace analysis. The pH of the water sample may need adjustment.
Food/Biological Tissues QuEChERS, Matrix Solid-Phase Dispersion (MSPD), Soxhlet ExtractionHigh lipid and protein content can cause matrix effects. nih.govnih.gov Extensive cleanup is often necessary.

Extraction from Environmental Samples (Soil, Water, Plant Tissues)

The extraction of this compound from diverse environmental samples like soil, water, and plant tissues is a critical first step in its analysis. The choice of extraction technique is dictated by the physicochemical properties of the sample matrix and the target analyte.

For aqueous samples, such as surface water and groundwater, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques for phenoxy herbicides. nih.gov In a typical LLE procedure, the water sample is acidified to suppress the ionization of the acidic form of the herbicide, followed by extraction with a water-immiscible organic solvent.

Solid-phase extraction is a widely used alternative to LLE, offering advantages such as lower solvent consumption and higher sample throughput. nih.govnih.gov For phenoxyacetic acid herbicides, polymeric sorbents are often favored due to their stability in aqueous samples and reduced interference from residual silanol (B1196071) groups. nih.gov The general steps for SPE include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of organic solvent. The pH of the sample is a critical parameter, with acidification to below pH 4.8 enhancing the interaction between the herbicide's carboxylate group and the sorbent through hydrogen bonding. nih.gov

The extraction of herbicides from soil and sediment samples is more complex due to the strong interaction between the compounds and the solid matrix. Microwave-assisted extraction (MAE) has been shown to be effective for the extraction of various herbicides from soil. researchgate.net This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. Methanol (B129727) is often used as the extraction solvent in MAE. researchgate.net Following extraction, the resulting extract may require a dilution step with water before further cleanup by techniques like SPME. researchgate.net

For plant tissues, the extraction process must efficiently release the analyte from the cellular structures. This often involves homogenization of the tissue in an organic solvent. The choice of solvent and the need for further cleanup steps depend on the complexity of the plant matrix and the concentration of the target analyte. wisc.edu

A generalized workflow for the extraction of phenoxy herbicides from environmental samples is presented below:

Sample MatrixExtraction TechniqueKey Parameters
WaterLiquid-Liquid Extraction (LLE)pH adjustment (acidification), choice of organic solvent.
WaterSolid-Phase Extraction (SPE)Sorbent type (e.g., polymeric), sample pH (<4.8), elution solvent. nih.gov
Soil/SedimentMicrowave-Assisted Extraction (MAE)Extraction solvent (e.g., methanol), temperature, time. researchgate.net
Plant TissuesHomogenization with SolventSolvent type, tissue-to-solvent ratio, homogenization time.

Solid Phase Microextraction (SPME) and Other Microextraction Techniques

Solid-phase microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that has gained prominence for the analysis of organic pollutants in environmental samples. researchgate.net It involves the exposure of a fused-silica fiber coated with a stationary phase to the sample. The analytes partition between the sample matrix and the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

For the analysis of phenoxy herbicides in water, SPME offers a simple and sensitive method for sample preparation. nih.gov The efficiency of the SPME process is influenced by several factors, including the type of fiber coating, sample pH, temperature, and extraction time. nih.gov For acidic herbicides, pH adjustment of the sample is crucial to ensure the analyte is in a non-ionized form, which enhances its partitioning onto the fiber.

In addition to direct immersion SPME, headspace SPME (HS-SPME) can be utilized, particularly for more volatile compounds or complex matrices to reduce matrix effects. shd-pub.org.rs Other microextraction techniques, such as phase transfer microextraction, have also been developed for the determination of phenoxy herbicides in water. nih.gov This method can involve simultaneous derivatization of the analytes to improve their volatility and detectability by GC-MS. nih.gov

The table below summarizes key aspects of SPME for the analysis of related herbicides:

TechniqueMatrixKey FindingsReference
SPME-GC/MSWaterOptimized conditions for the determination of triazine and other herbicides. Limits of determination were in the low ng/L range. researchgate.net
Phase Transfer Microextraction with DerivatizationWaterSimultaneous extraction and derivatization of phenoxy herbicides, leading to high enrichment factors. nih.gov
Headspace SPMESoilCoupled with liquid-solid extraction for the determination of multi-class herbicides. shd-pub.org.rs

It is important to note that while these methods are described for phenoxy herbicides in general, their applicability to this compound would require method development and validation to optimize extraction efficiency and ensure accurate quantification. The specific properties of the tert-pentyl group may influence the choice of extraction phase and other experimental parameters.

Future Research Directions and Unexplored Academic Avenues

Novel Synthetic Routes and Sustainable Production Methods for Phenoxypropanoates

The industrial synthesis of phenoxypropanoates has traditionally relied on well-established chemical routes, such as the Williamson ether synthesis. However, the future of chemical manufacturing hinges on the development of greener, more sustainable processes. Research in this area is exploring both novel catalytic systems and biocatalytic pathways.

Chemical Catalysis: Future work could focus on developing highly efficient and recyclable catalysts for the esterification of phenoxypropanoic acids. An innovative approach is the use of an auto-catalytic method, which synthesizes esters from phytosterols (B1254722) and fatty acids without any added catalyst or solvent, a process that could be adapted for phenoxypropanoates. rsc.org Another avenue involves designing unique catalyst complexes, such as borate-sulfuric acid systems, which have been shown to facilitate the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com The optimization of reaction conditions, including temperature and molar ratios of reactants, remains a key variable in maximizing yield and process efficiency. ceon.rs

Biocatalysis: A significant and promising direction is the use of biocatalysts, such as enzymes and whole-cell systems, which operate under mild conditions and exhibit high selectivity. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are effective for the esterification and transesterification of phenolic compounds. mdpi.commdpi.com Research has demonstrated the successful synthesis of various polyphenolic esters using Novozym 435, achieving high yields in solvents like 2-methyl-2-butanol. mdpi.com Furthermore, whole-cell biocatalysts derived from waste streams, such as using biomass from yeast grown on waste fish oil, represent a paradigm of a circular economy, turning waste into a valuable production tool. mdpi.com Fungal strains like Beauveria bassiana have also been identified for their ability to perform specific hydroxylations on phenoxypropionic acid, a key step for creating functionalized precursors. researchgate.netnih.gov

Table 1: Comparison of Synthetic Strategies for Phenoxypropanoates and Related Esters


Synthetic MethodKey FeaturesPotential AdvantagesRelevant Compounds/AnalogsSource(s)
Williamson Ether SynthesisReaction of a phenoxide with an alkyl halide (e.g., chloropropionate).Well-established, versatile.R-2-phenoxypropionic acid from phenol (B47542) and S-2-chloropropionic acid. mdpi.com
Enzymatic EsterificationUse of lipases (e.g., Novozym 435, CALB) to catalyze ester formation.High selectivity, mild reaction conditions, reduced byproducts.Hydroxytyrosol esters, various polyphenolic esters.[11, 46]
Whole-Cell BiocatalysisUse of microorganisms (e.g., Beauveria bassiana, Yarrowia lipolytica) for hydroxylation or esterification.Can use waste streams for catalyst production, integrates multiple steps.(R)-2-(4-hydroxyphenoxy)propionic acid, ethyl esters of phenylacetic acids.[8, 11]
Auto-Catalytic MethodReaction proceeds without an external catalyst, often at high temperatures.Simplified purification (no catalyst removal), solvent-free potential.Phytosterol esters.

Advanced Mechanistic Elucidation of Biological and Environmental Interactions at the Molecular Level

Understanding how Ethyl 2-(4-tert-pentylphenoxy)propanoate interacts with biological systems and degrades in the environment is crucial for assessing its lifecycle. Future research must delve into the specific molecular mechanisms governing these interactions.

Biological Mechanisms: Many phenoxypropanoic acids are known to act as herbicides by mimicking the plant growth hormone auxin (indole-3-acetic acid), leading to uncontrolled cell division and growth. wikipedia.orgnufarm.com The ester form of the compound, such as this compound, likely acts as a pro-herbicide, undergoing hydrolysis in the target organism to release the biologically active parent acid. wikipedia.org A primary area for future investigation is the role of cytochrome P450 monooxygenases. These enzymes are pivotal in the metabolism and detoxification of a vast range of xenobiotics, including herbicides, in both plants and animals. nih.govmdpi.com Identifying the specific P450 isozymes that metabolize this compound and the resulting metabolites would clarify its biological persistence and potential for cross-resistance in weeds. mdpi.comresearchgate.net

Environmental Fate: In aquatic environments, the primary degradation pathways for phenoxy acid esters are hydrolysis and biodegradation. nih.gov The ester linkage is susceptible to hydrolysis, a reaction whose rate is influenced by water pH and temperature. nih.gov Subsequent microbial degradation of the resulting phenoxypropanoic acid and tert-pentylphenol is a critical step in its complete mineralization. nih.gov The degradation of structurally similar compounds, like pyrethroids, shows that the phenoxy moiety can be oxidized to form compounds like 3-phenoxybenzoic acid. researchgate.net Future research should aim to identify the specific microbial consortia and enzymatic pathways responsible for breaking down the stable ether linkage and aromatic rings of the title compound, as the evolution of such degradation pathways for anthropogenic chemicals can be slow. nih.govnih.gov

Development of Integrated Predictive Models for Environmental Fate and Ecotoxicity Across Ecosystems

To proactively assess the environmental risk of chemicals, researchers are moving beyond standard toxicity tests towards integrated predictive models.

Toxicokinetic-Toxicodynamic (TK-TD) Modeling: TK-TD models offer a powerful framework for predicting toxicity over time. rsc.org These models separate the process into two parts: toxicokinetics (TK), which describes the uptake, distribution, metabolism, and elimination of a chemical in an organism, and toxicodynamics (TD), which links the internal concentration of the chemical to a toxic effect at the organism level. rsc.orgrsc.orgecotoxmodels.org The General Unified Threshold model for Survival (GUTS) is a prominent example of a TK-TD model that can predict mortality from time-varying exposures, a scenario common in real-world environments. nih.govnih.gov Future work should involve parameterizing such models for this compound by conducting targeted studies that measure its uptake and elimination rates and dose-response over time in key aquatic organisms like Daphnia magna. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models provide a computational method to predict the toxicity of a chemical based on its molecular structure. nih.govnih.gov By developing QSARs for a class of compounds like phenoxypropanoates, the toxicity of new or untested molecules can be estimated without extensive animal testing. nih.govresearchgate.net The development of robust QSAR models requires a high-quality training dataset of related compounds with known ecotoxicity data. Future research could focus on synthesizing a library of phenoxypropanoate esters with varied alkyl and phenol substituents to build a predictive QSAR model for this chemical class.

Table 2: Data Requirements for Advanced Ecotoxicity Models


Modeling ApproachRequired Input DataPredicted OutputSource(s)
TK-TD (e.g., GUTS)Time-course survival data under various exposure patterns (constant, pulsed). Uptake, elimination, and biotransformation rates.Survival probability over time under fluctuating exposure scenarios; delayed mortality.[1, 2, 7]
QSARMolecular descriptors (e.g., hydrophobicity, electronic properties) and measured toxicity data (e.g., EC50, LC50) for a series of related compounds.Predicted toxicity for new or untested compounds based on their structure.[9, 42, 45]
Integral Projection Models (IPM)Data on how the chemical affects individual life-history traits (growth, survival, reproduction) in relation to size or age.Population-level consequences of chemical exposure, such as changes in population growth rate or structure.

Exploration of New Applications as Chemical Probes, Analytical Standards, or Material Science Components (Excluding Prohibited Areas)

Beyond its potential role in agrochemistry, the unique structure of this compound suggests avenues for its use in other scientific and technical fields.

Chemical Probes and Analytical Standards: As a distinct chemical entity, a purified form of this compound can serve as an essential analytical standard for environmental monitoring and metabolism studies. Furthermore, its phenoxy structure is a scaffold that can be modified to create functional chemical probes. Research has shown that attaching phenolic groups to fluorophores can create effective fluorescent probes for sensing pH or specific metal ions through mechanisms like photoinduced electron transfer (PET). scienceopen.comnanobioletters.comacs.org Future research could explore the synthesis of fluorescent derivatives of the title compound to act as probes for detecting enzymatic activity or specific environmental analytes.

Material Science Components: The ester and ether functionalities within the molecule make it a potential monomer for the synthesis of novel polymers. Following hydroxylation of the phenyl ring (a reaction achievable via biocatalysis), the molecule could undergo polymerization to create new polyesters. nih.gov The bulky tert-pentyl group and the phenoxypropanoate backbone would likely impart unique physical properties, such as thermal stability, hydrophobicity, and specific optical characteristics, to the resulting polymer. Parallels can be drawn to the development of bioplastics like poly(2-fluoro-3-hydroxypropionic acid), which are synthesized entirely through biocatalytic routes from functionalized propionic acid monomers. frontiersin.orgfrontiersin.org

Application of Multi-Omics Approaches to Understand Compound Impact at Systemic Levels in Non-Human Organisms

To gain a holistic understanding of a chemical's biological impact, modern toxicology is increasingly employing multi-omics approaches. These technologies allow for the simultaneous measurement of changes across the genome (toxicogenomics), proteome (proteomics), and metabolome (metabolomics). nih.gov

A key future research direction would be to apply a multi-omics strategy to assess the sublethal effects of this compound on model non-human organisms like zebrafish (Danio rerio) or the water flea (Daphnia magna). nih.govnih.gov

Toxicogenomics: By exposing zebrafish to the compound and using microarray or RNA-seq technologies, researchers can generate a gene expression "fingerprint." This can reveal which cellular pathways are activated or suppressed, providing clues about the compound's mode of action, such as its potential to act as an endocrine disruptor. nih.govsci-hub.se

Metabolomics: Analyzing the metabolite profile in Daphnia magna exposed to the compound can uncover specific biochemical disruptions. scholaris.ca Previous studies on other pollutants have shown that metabolomics can identify energy impairment, oxidative stress, and dysregulation of amino acid metabolism, providing sensitive, early indicators of toxicity. scholaris.canih.gov

By integrating these omics datasets, a comprehensive picture of the molecular-to-systemic impact can be constructed. This "phenotypic anchoring" of molecular changes to observable health outcomes is essential for building more predictive and mechanistically informed risk assessments. sci-hub.se

Q & A

Basic: How can researchers optimize the synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Catalyst Selection : Use nucleophilic catalysts (e.g., potassium carbonate) to enhance phenoxy group coupling efficiency, as seen in analogous ester syntheses .
  • Reaction Conditions : Reflux in aprotic solvents (e.g., tetrahydrofuran) under inert gas to minimize side reactions. Temperature control (±5°C) is critical to avoid decomposition .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol to isolate high-purity product. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ester linkages and tert-pentylphenoxy substitution patterns. Compare chemical shifts with PubChem data for analogous esters (e.g., δ 1.2–1.4 ppm for tert-pentyl protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane mixtures. Analyze bond angles to verify spatial arrangement .
  • FT-IR : Identify key functional groups (C=O at ~1740 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .

Advanced: How can contradictory data regarding the compound's biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., IC50_{50} measurements under identical pH/temperature conditions). Include positive controls (e.g., known enzyme inhibitors) .
  • Structural Analogs : Test derivatives (e.g., methyl or benzyl esters) to isolate the role of the tert-pentylphenoxy group. Use molecular docking simulations to predict binding affinity variations .
  • Meta-Analysis : Aggregate data from multiple studies using platforms like PubChem or Reaxys to identify trends in bioactivity correlated with structural features .

Advanced: What are the key considerations in designing hydrolysis experiments to study the stability of this compound?

Methodological Answer:

  • pH-Dependent Kinetics : Conduct hydrolysis in buffered solutions (pH 2–12) at 25–60°C. Monitor ester cleavage via LC-MS, noting tert-pentylphenoxy acid formation .
  • Degradation Pathways : Use isotopic labeling (18O^{18}\text{O}-H2_2O) to trace hydrolysis mechanisms (acid-catalyzed vs. base-promoted).
  • Data Validation : Compare results with computational models (e.g., DFT calculations for transition state energy barriers) to resolve discrepancies in rate constants .

Advanced: How can researchers determine the environmental impact of this compound degradation by-products?

Methodological Answer:

  • By-Product Identification : Use GC-MS to detect intermediates (e.g., 4-tert-pentylphenol) in simulated environmental conditions (UV light, microbial activity) .
  • Ecotoxicology Assays : Test by-products on model organisms (e.g., Daphnia magna) for acute toxicity (LC50_{50}) and bioaccumulation potential .
  • Regulatory Alignment : Cross-reference findings with EPA guidelines for ester-based compounds to assess compliance with permissible limits .

Basic: What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:

  • Reaxys/Scifinder : Search reaction databases for analogous esters to predict feasible transformations (e.g., nucleophilic substitutions) .
  • DFT Simulations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
  • ADMET Prediction : Employ SwissADME or ADMETlab to estimate pharmacokinetic properties (e.g., logP, bioavailability) for drug development research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.